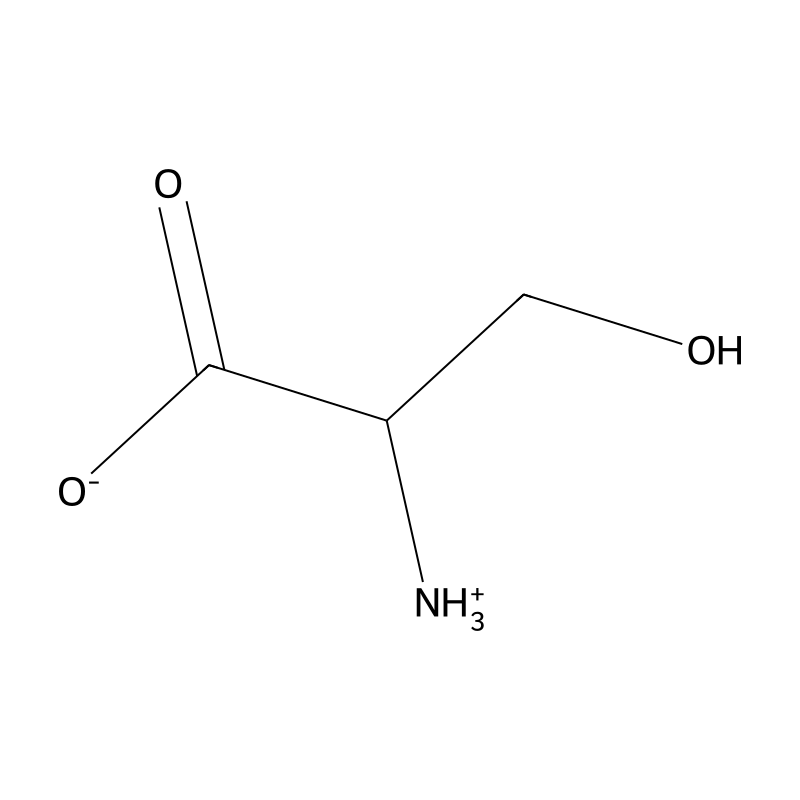

L-Serine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

INSOL IN BENZENE, ETHER, ETHANOL

Water solubility = 425 g/L at 25 °C

425.0 mg/mL

Canonical SMILES

Isomeric SMILES

L-Serine (CAS 302-84-1) is a proteinogenic, polar α-amino acid characterized by its reactive hydroxymethyl side chain. As a fundamental chiral building block, it plays an indispensable role in one-carbon metabolism, nucleotide biosynthesis, and the generation of complex lipids such as sphingolipids and phosphatidylserine [1]. In industrial and scientific procurement, L-Serine is highly valued not merely as a nutritional supplement, but as a stereochemically pure precursor for active pharmaceutical ingredients (APIs) and a critical component in chemically defined cell culture media. Its precise stereochemistry and dual-functional side chain make it a non-negotiable raw material for processes requiring strict enzymatic recognition and high-yielding asymmetric synthesis[1].

Substituting L-Serine with its racemic counterpart (DL-Serine) or structurally similar amino acids (such as Glycine or L-Threonine) introduces severe process and performance failures. From a formulation standpoint, the racemic DL-Serine crystal lattice forms unique, highly stable intermolecular hydrogen bonds between D- and L-enantiomers, which drastically reduces its aqueous solubility compared to the pure L-enantiomer, leading to precipitation in high-concentration media[1]. Biologically, the D-enantiomer is not a passive bystander; D-Serine actively competes with mitochondrial L-Serine transport, suppressing one-carbon metabolism and inhibiting cellular proliferation in undifferentiated cells[2]. Furthermore, in enzymatic lipid synthesis, substituting L-Serine with L-Threonine forces enzymes like serine palmitoyltransferase to generate atypical, potentially toxic deoxysphingolipids instead of canonical ceramides[3].

References

- [1] DeKock, R. L., et al. (2006). Racemic serine is less soluble than pure enantiomers due to stronger intermolecular hydrogen bonds. Journal of Chemical Education.

- [2] Geeraerts, S. L., et al. (2024). D-serine suppresses one-carbon metabolism by competing with mitochondrial L-serine transport. eLife.

- [3] Amelio, A. L., et al. (2016). Sources and Sinks of Serine in Nutrition, Health, and Disease. Advances in Nutrition, 7(2), 337-346.

Aqueous Solubility and Formulation Processability

L-Serine exhibits exceptionally high aqueous solubility as a pure enantiomer, reaching approximately 420 mg/mL at 20°C. In stark contrast, when L-Serine is mixed 1:1 with D-Serine to form racemic DL-Serine, the solubility plummets to roughly 50 mg/mL (approx. 4-5% by weight) [1]. This nearly 8.4-fold reduction in solubility is driven by the thermodynamic stability of a novel hydrogen-bond network unique to the racemic crystal structure [1].

| Evidence Dimension | Aqueous solubility at 20°C |

| Target Compound Data | ~420 mg/mL (L-Serine) |

| Comparator Or Baseline | ~50 mg/mL (DL-Serine) |

| Quantified Difference | 8.4-fold higher solubility for the pure L-enantiomer |

| Conditions | Pure water at 20°C |

Procuring enantiopure L-Serine prevents unwanted precipitation in concentrated cell culture media and simplifies liquid formulation scale-up.

Stereoselective Support of Cellular Proliferation

In cell culture applications, L-Serine is an essential driver of one-carbon metabolism and nucleotide synthesis. Conversely, D-Serine acts as a competitive inhibitor of mitochondrial L-Serine transport, actively depleting the substrate availability for serine hydroxymethyltransferase 2 (SHMT2) [1]. Assays demonstrate that while L-Serine robustly supports the proliferation of progenitor and undifferentiated cells, the presence of D-Serine suppresses proliferative metabolic activity and can induce cellular stress[1].

| Evidence Dimension | Mitochondrial transport and cellular proliferation support |

| Target Compound Data | Promotes one-carbon flux and robust proliferation |

| Comparator Or Baseline | D-Serine (Competitively inhibits transport and suppresses proliferation) |

| Quantified Difference | Divergent metabolic outcomes (proliferation vs. suppression) |

| Conditions | In vitro cell culture and ex vivo slice cultures |

For bioprocessing and stem cell expansion, strict L-Serine purity is required to avoid the anti-proliferative effects of D-Serine contamination.

High-Yield Asymmetric Synthesis via Chiral Pool

L-Serine is a highly effective chiral pool starting material for complex API synthesis, such as the antiepileptic drug (R)-Lacosamide. Utilizing L-Serine preserves the pre-existing stereocenter, enabling synthetic routes that achieve 100% enantiomeric excess (ee) without racemization [1]. In contrast, using racemic starting materials requires late-stage kinetic resolution, which inherently caps the theoretical yield of the desired enantiomer at 50% unless complex deracemization steps are added [1].

| Evidence Dimension | Maximum theoretical yield in asymmetric synthesis |

| Target Compound Data | Up to 100% theoretical yield (via chiral pool preservation) |

| Comparator Or Baseline | 50% theoretical yield limit (via classical kinetic resolution of racemates) |

| Quantified Difference | 2-fold increase in theoretical yield limit |

| Conditions | API synthetic route design (e.g., Lacosamide) |

Procuring L-Serine as a chiral building block eliminates the need for expensive chiral auxiliaries and bypasses the 50% yield penalty of racemic resolution.

Strict Substrate Specificity for Canonical Sphingolipids

Serine palmitoyltransferase (SPT) catalyzes the first committed step in sphingolipid biosynthesis by condensing palmitoyl-CoA specifically with L-Serine. When structurally related amino acids like L-Threonine or L-Alanine are substituted or present in high relative concentrations, SPT utilizes them to generate atypical deoxysphingolipids (e.g., deoxymethylsphinganine) [1]. These non-canonical lipids lack the critical C1-hydroxyl group derived from L-Serine, rendering them unable to form complex sphingolipids and leading to cellular toxicity [1].

| Evidence Dimension | Biosynthetic product viability |

| Target Compound Data | Canonical ceramides and sphingolipids (viable) |

| Comparator Or Baseline | L-Threonine / L-Alanine (produce toxic deoxysphingolipids) |

| Quantified Difference | Binary shift from functional lipid production to toxic byproduct accumulation |

| Conditions | Enzymatic condensation via Serine Palmitoyltransferase (SPT) |

In engineered microbial production of ceramides or cosmetic lipid formulations, L-Serine is strictly required to ensure the synthesis of functional, non-toxic sphingolipids.

Chemically Defined Cell Culture Media

High-concentration biomanufacturing media require the 420 mg/mL solubility profile of pure L-Serine to prevent precipitation. Furthermore, its role as an obligate one-carbon donor is critical for maximizing cell titers and maintaining viability, making it the only viable choice over racemic mixtures that introduce anti-proliferative D-isomers [1].

Chiral Pool Precursor for API Manufacturing

L-Serine is the optimal starting material for the commercial synthesis of drugs like Lacosamide and cycloserine. Its native stereocenter and reactive hydroxymethyl group enable high-yielding, enantiopure production routes that bypass the 50% yield limitations of classical kinetic resolution [2].

Enzymatic Synthesis of Cosmetic Ceramides

In the industrial bio-production of human-identical sphingolipids and ceramides, L-Serine serves as the strict, obligate substrate for serine palmitoyltransferase. Procuring high-purity L-Serine is essential to avoid the generation of toxic deoxysphingolipid byproducts that occur when analogs like L-Threonine are used [3].

References

- [1] Geeraerts, S. L., et al. (2024). D-serine suppresses one-carbon metabolism by competing with mitochondrial L-serine transport. eLife.

- [2] Bologna, A., et al. (2019). A Short Review of Synthetic Routes for the Antiepileptic Drug (R)-Lacosamide. Organic Process Research & Development, 24(1), 13-25.

- [3] Amelio, A. L., et al. (2016). Sources and Sinks of Serine in Nutrition, Health, and Disease. Advances in Nutrition, 7(2), 337-346.

Physical Description

Solid

Color/Form

COLORLESS CRYSTALS

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

Sweet

Density

Melting Point

228 °C

UNII

Related CAS

Drug Indication

Mechanism of Action

Vapor Pressure

Other CAS

312-84-5

302-84-1

Absorption Distribution and Excretion

IN PT AGE 2-9 YR, URINARY SERINE EXCRETION INCR FROM 0.059-0.162 UMOL/24 HR & PLASMA SERINE LEVELS INCR FROM 0.102-0.158 UMOL/ML.

IN PT AGE 2-9 YR, SERINE IS PROBABLY NOT ESTERIFIED THROUGH ITS BETA-HYDROXYL GROUP TO ACID MUCOPOLYSACCHARIDES BUT IS LINKED BY CARBOXYL GROUP.

DETERMINATION OF SERINE LEVELS IN 13 REGIONS OF THE RAT CEREBRAL CORTEX FAILED TO SHOW ANY MARKED DIFFERENCES IN THE AMINO ACID CONTENTS OF CORTEX AREAS OF DIVERSE FUNCTIONS.

Associated Chemicals

Serine (DL);302-84-1

Wikipedia

Use Classification

Methods of Manufacturing

Production methods for L-serine include extraction and fermentation; extraction of hydrolysates and fermentation of glycine substrate are the preferred methods for producing L-serine... microorganisms suggested for the fermentation production of L-serine from glycine include mutants of the genera Pseudomonas, Corynebacterium glycinophilum, and Norcardia

Hydrolysis of protein (especially silk protein); synthesized from glycine

General Manufacturing Information

Serine: ACTIVE

AMINO ACID COMPOSITION OF SELECTED PROTEINS. SERINE: GELATINS 3.8 G/100 G PROTEIN; MIXED PROTEINS 4.3 G/LB G TOTAL NITROGEN; CASEIN 6.3 G/100 G PROTEIN; SERUM ALBUMIN 7.0 G/100 G PROTEIN; GAMMA-GLOBULIN 11.4 G/100 G PROTEIN; HEMOGLOBIN: HORSE 5.8 G/100 G PROTEIN; INSULIN 5.2 G/100 G PROTEIN; CLOSTRIDIUM BOTULINUM TOXIN 4.4 G/100 G PROTEIN /FROM TABLE/

L- AND D-SERINE EXHIBIT SIMILAR SWEET TASTE QUALITIES.

L-serine can be chemically produced by reacting glycine with formaldehyde

Analytic Laboratory Methods

AOAC method 960.47, Amino Acids in Vitamin Preparations; microbiological method using basal media

The following methods have been developed for the analysis of free amino acids in blood, food, and feedstocks: (1) Protein hydrolysis, (2) Chromatographic methods that include high performance liquid chromatography (HPLC), gas chromatography (GC) and thin-layer chromatography (TLC), (3) Colorimetric and Fluorimetric Analysis, (4) Spectrometric Analysis, and (5) Enzymatic Determination and Microbial Assay

Interactions

ERYTHROBLASTIC LEUKEMIC CELLS INCUBATED IN MEDIA CONTAINING ESSENTIAL AMINO ACID L-SERINE BOUND APPROX 30% MORE INSULIN LABELED WITH (125)IODINE THAN THOSE INCUBATED WITHOUT SERINE.

Dates

Explore Compound Types